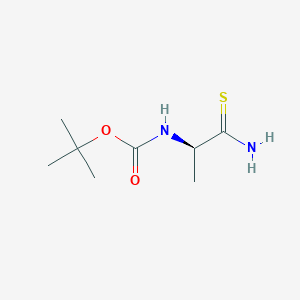
(4-(Benzyloxy)-2-methylphenyl)methanol
Vue d'ensemble
Description
(4-(Benzyloxy)-2-methylphenyl)methanol is an organic compound with the molecular formula C15H16O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a benzyloxy group at the para position and a methyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the benzylation of 2-methylphenol (o-cresol) followed by the reduction of the resulting benzyl ether. The reaction typically employs benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene. The benzyl ether is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Benzyloxy)-2-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents like LiAlH4.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Benzyloxy-2-methylbenzaldehyde, 4-Benzyloxy-2-methylbenzoic acid.
Reduction: 4-Benzyloxy-2-methylbenzyl hydrocarbon.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
(4-(Benzyloxy)-2-methylphenyl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(Benzyloxy)-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Benzyl Alcohol: A simpler analog with a hydroxymethyl group attached to a benzene ring.
4-Methoxybenzyl Alcohol: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Methylbenzyl Alcohol: Similar structure but without the benzyloxy group.
Uniqueness: (4-(Benzyloxy)-2-methylphenyl)methanol is unique due to the presence of both benzyloxy and methyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(2-methyl-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |
Clé InChI |
IRGRYQMMGLZGMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8557668.png)
![N-{[1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl]methylidene}hydroxylamine](/img/structure/B8557673.png)


![(4R)-4-Methyl-4-[2-(1-methylpyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B8557697.png)




![2-[(4-Bromo-3-fluorophenoxy)methyl]tetrahydrofuran](/img/structure/B8557728.png)


![5-[2-(Amino)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8557765.png)
